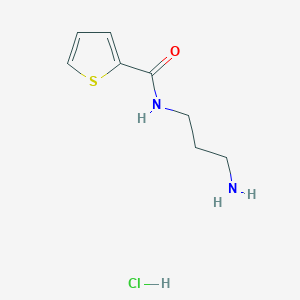
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds were synthesized using various techniques and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline is a part of a broader category of chemicals that have been synthesized and characterized for various biological and chemical properties. For example, a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines, related to the triazol-aniline structure, were synthesized to develop novel biologically active compounds. These compounds were characterized using techniques such as FT-IR, 1H and C13 NMR, and mass spectral studies, and were evaluated for their antidiabetic, anti-inflammatory, and anticancer activities (S. Kavitha, K. Kannan, S. Gnanavel, 2016).
Biological Activities
While the direct biological activities of 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline might not be documented in the provided studies, related compounds exhibit a range of biological activities. For instance, analogs of 1,2,3-triazole, similar in structure to the compound , have shown potential as microtubule-binding agents with cytotoxicity and tubulin inhibition properties, indicating potential anticancer applications (Kristin Odlo, Jérémie Fournier-dit-Chabert, S. Ducki, Osman A. B. S. M. Gani, I. Sylte, T. Hansen, 2010).
Chemical Reactivity and Applications
Chemical reactivity and applications of compounds containing the triazole-aniline motif are diverse, ranging from synthetic methodologies to material science. For example, donor-acceptor cyclopropanes substituted with triazene groups demonstrate high reactivity, allowing for catalyst-free ring-opening reactions and (3 + 2) annulations, highlighting their utility in synthetic organic chemistry (Abdusalom A. Suleymanov, Eliott Le Du, Z. Dong, Bastian Muriel, R. Scopelliti, Farzaneh Fadaei‐Tirani, J. Waser, K. Severin, 2020).
Wirkmechanismus
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s conformation and, consequently, its interaction with targets . .
Eigenschaften
IUPAC Name |
3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDGTCDQXORBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227269 | |
| Record name | 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline | |
CAS RN |
1240527-58-5 | |
| Record name | 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520355.png)

![[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine](/img/structure/B1520357.png)
![[3-(Dimethylamino)propyl]urea hydrochloride](/img/structure/B1520360.png)

![[2-(Morpholin-4-yl)ethyl]urea hydrochloride](/img/structure/B1520365.png)

![[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1520367.png)

![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)

![4-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B1520374.png)

